molecular formula C7H10S B1268010 Thiophene, 4-ethyl-2-methyl- CAS No. 13678-54-1

Thiophene, 4-ethyl-2-methyl-

Cat. No. B1268010
CAS RN: 13678-54-1
M. Wt: 126.22 g/mol
InChI Key: KIWVMUQUYOKTKU-UHFFFAOYSA-N
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Description

“Thiophene, 4-ethyl-2-methyl-” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . It plays a vital role in medicinal chemistry and material science, and it’s used in the synthesis of various biologically active compounds .


Synthesis Analysis

Thiophenes can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular formula of “Thiophene, 4-ethyl-2-methyl-” is C7H10S . It’s a five-membered ring made up of one sulfur atom and four carbon atoms . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . More detailed reaction mechanisms can be found in the referenced papers .


Physical And Chemical Properties Analysis

The molecular weight of “Thiophene, 4-ethyl-2-methyl-” is 126.22 g/mol . It’s soluble in most organic solvents like alcohol and ether but insoluble in water . More detailed physical and chemical properties can be found in resources like the NIST Chemistry WebBook .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Activity

Thiophene derivatives have shown significant anticancer activity . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .

Anti-inflammatory Activity

Thiophene derivatives exhibit anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Activity

Thiophene derivatives have shown potent antimicrobial activity against various microbial species . For instance, compound S1 was found to be a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .

Antioxidant Activity

Thiophene derivatives have demonstrated excellent antioxidant activity . For example, compounds S4 and S6 exhibited excellent antioxidant activity when compared with ascorbic acid .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . For instance, compound S7 showed high anticorrosion efficiency .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Synthesis of Other Compounds

Thiophene derivatives are used in the synthesis of other compounds . For example, 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Mechanism of Action

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact mechanism of action can vary depending on the specific derivative and its biological target.

Safety and Hazards

As with any chemical compound, handling “Thiophene, 4-ethyl-2-methyl-” requires appropriate safety measures. While specific safety data for this compound isn’t readily available, similar compounds can be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

Thiophene derivatives continue to attract interest due to their diverse applications in medicinal chemistry and material science . Future research will likely focus on developing new synthetic strategies, exploring additional biological activities, and improving the safety profile of these compounds .

properties

IUPAC Name

4-ethyl-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S/c1-3-7-4-6(2)8-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWVMUQUYOKTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333832
Record name Thiophene, 4-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, 4-ethyl-2-methyl-

CAS RN

13678-54-1
Record name Thiophene, 4-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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